Zovir dihydrate sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acyclovir involves the condensation of guanine with a sugar moietyThe final step involves deprotection to yield the active compound .
Industrial Production Methods
Industrial production of acyclovir involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Acyclovir undergoes several types of chemical reactions, including:
Oxidation: Acyclovir can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Acyclovir can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed
The major products formed from these reactions include various acyclovir derivatives, which may have different pharmacological properties .
Scientific Research Applications
Acyclovir has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogues.
Biology: Helps in understanding viral replication mechanisms.
Medicine: Widely used in antiviral therapies for herpes infections.
Industry: Employed in the production of antiviral medications
Mechanism of Action
Acyclovir exerts its antiviral effects by selectively inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: A prodrug of acyclovir with better oral bioavailability.
Famciclovir: Another antiviral agent used to treat herpes infections.
Ganciclovir: Used primarily for cytomegalovirus infections.
Uniqueness
Acyclovir is unique due to its high selectivity for viral thymidine kinase and its relatively low toxicity to host cells. This makes it a preferred choice for treating herpes infections .
Properties
Molecular Formula |
C8H15N5NaO5 |
---|---|
Molecular Weight |
284.23 g/mol |
InChI |
InChI=1S/C8H11N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3,14H,1-2,4H2,(H3,9,11,12,15);;2*1H2 |
InChI Key |
ZZAKCPCKVRWWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N.O.O.[Na] |
Origin of Product |
United States |
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